Quantified LogP and Lipophilicity Differentiation of 2-(2-Bromophenoxy)-N-methylethanamine vs. 4-Bromo Regioisomer
The target compound exhibits a higher LogP (2.34) compared to its 4-bromo regioisomer, 2-(4-Bromophenoxy)ethanamine, which has an XLogP3-AA value of 1.6 [1]. The quantified difference of +0.74 LogP units indicates that the target compound is significantly more lipophilic than the 4-substituted analog. This difference is substantial and predictive of altered membrane permeability, solubility, and in vivo distribution.
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | 2.34 (LogP) |
| Comparator Or Baseline | 2-(4-Bromophenoxy)ethanamine (CAS 26583-55-1): 1.6 (XLogP3-AA) |
| Quantified Difference | +0.74 LogP units (target compound is more lipophilic) |
| Conditions | Target compound LogP value from Hit2Lead database ; Comparator XLogP3-AA value from PubChem [1]. |
Why This Matters
For procurement decisions in medicinal chemistry, a LogP difference of 0.74 is significant and predicts different ADME properties, meaning the two regioisomers cannot be substituted without altering the lead compound's pharmacokinetic profile.
- [1] PubChem. 2-(4-Bromophenoxy)ethanamine. Compound Summary. CID 16764930, 2025. URL: https://pubchem.ncbi.nlm.nih.gov/compound/16764930 View Source
